molecular formula C4H6O3S2 B7949169 2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid

2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid

Cat. No. B7949169
M. Wt: 166.2 g/mol
InChI Key: XPRMLSQMZDFCCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid is a useful research compound. Its molecular formula is C4H6O3S2 and its molecular weight is 166.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid' involves the reaction of a thiol with a carboxylic acid derivative.

Starting Materials
2-bromoethanol, carbonothioyl chloride, sodium hydroxide, thioglycolic acid

Reaction
2-bromoethanol is reacted with sodium hydroxide to form 2-hydroxyethanol., Carbonothioyl chloride is reacted with thioglycolic acid to form hydroxy(carbonothioyl)methanethioic acid., 2-hydroxyethanol is reacted with hydroxy(carbonothioyl)methanethioic acid to form 2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid.

properties

IUPAC Name

2-(2-oxo-2-sulfanylethoxy)ethanethioic S-acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3S2/c5-3(8)1-7-2-4(6)9/h1-2H2,(H,5,8)(H,6,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRMLSQMZDFCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)S)OCC(=O)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.